(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid
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Description
(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid, commonly referred to as E-4-EA, is an organic compound with a wide range of applications in scientific and medical research. It is a derivative of the amino acid L-valine and is primarily used as a reagent in biochemical and physiological experiments. E-4-EA has several unique properties that make it an ideal choice for laboratory research.
Scientific Research Applications
Synthesis of Quinolones and Their Derivatives
The synthesis of quinolone derivatives, including their interaction with various compounds and potential applications in medicinal chemistry, is a primary area of research for compounds related to (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid. For instance, compounds structurally related to this compound have been synthesized and studied for their ability to inhibit human carbonic anhydrase I and II isoenzymes, showcasing their potential as therapeutic agents (Oktay et al., 2016).
Exploration of Anilinoquinoline Derivatives
The reaction of 2-aminobenzophenones with aliphatic acids in the presence of polyphosphoric acid, leading to the synthesis of 6-substituted 2-anilino-4-phenylquinoline derivatives, highlights the versatility and reactivity of compounds structurally similar to this compound. These reactions underline the compound's potential as a precursor in synthesizing a wide range of quinoline derivatives with possible pharmacological applications (Ishiwaka et al., 1970).
Development of HIV-1 Integrase Inhibitors
Research into the structural and theoretical studies of compounds akin to this compound as HIV-1 integrase inhibitors emphasizes the compound's significance in the quest for new antiviral drugs. These studies involve evaluating the enzymatic and antiviral activity of synthesized compounds, aiming to understand their potential in inhibiting HIV-1 integrase, a critical enzyme in the HIV replication cycle (Vandurm et al., 2009).
Antimicrobial Activities of Thiazole Derivatives
The reaction of 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone, leading to ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and further to various thiazole and anilide derivatives, underlines the potential antimicrobial applications of compounds related to this compound. These compounds have been tested for their antimicrobial activity against a range of bacterial and fungal pathogens, showcasing the compound's potential as a scaffold for developing new antimicrobial agents (Wardkhan et al., 2008).
properties
IUPAC Name |
(E)-4-[4-[ethyl(phenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLIFLUHDJFRM-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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